molecular formula C7H10O4 B2764917 (1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid CAS No. 82235-81-2

(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid

Katalognummer: B2764917
CAS-Nummer: 82235-81-2
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: RJMPMJXOLAUXEC-CLZZGJSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its cyclopropane ring structure

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .

Mode of Action

As an ester, the compound is likely to undergo hydrolysis, a common reaction for esters . This process involves the ester being activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. Transfer of a proton and elimination of alcohol yields the carboxylic acid .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The hydrolysis of the ester could result in the production of carboxylic acid and alcohol, which could have various effects depending on the specific structures of these products .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors using reagents such as zinc iodide and diethylzinc in the presence of iodoform . This method produces a gem-dizinc carbenoid, which efficiently cyclopropanates the precursor, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or diisobutylaluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other esters and cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester involves the following steps: 1) synthesis of 1-methylcyclopropane-1-carboxylic acid, 2) conversion of 1-methylcyclopropane-1-carboxylic acid to 1-methylcyclopropane-1,2-dicarboxylic acid, 3) esterification of 1-methylcyclopropane-1,2-dicarboxylic acid with methanol to obtain (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester.", "Starting Materials": [ "Methylcyclopropane", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of methylcyclopropane using bromine and sulfuric acid to obtain 1-bromomethylcyclopropane", "Step 2: Treatment of 1-bromomethylcyclopropane with sodium hydroxide to obtain 1-methylcyclopropane-1-carboxylic acid", "Step 3: Conversion of 1-methylcyclopropane-1-carboxylic acid to 1-methylcyclopropane-1,2-dicarboxylic acid by reacting with sodium bicarbonate and heating", "Step 4: Esterification of 1-methylcyclopropane-1,2-dicarboxylic acid with methanol using sulfuric acid as a catalyst to obtain (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester" ] }

CAS-Nummer

82235-81-2

Molekularformel

C7H10O4

Molekulargewicht

158.15 g/mol

IUPAC-Name

(1R,2S)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-7(6(9)10)3-4(7)5(8)11-2/h4H,3H2,1-2H3,(H,9,10)/t4-,7-/m1/s1

InChI-Schlüssel

RJMPMJXOLAUXEC-CLZZGJSISA-N

Isomerische SMILES

C[C@]1(C[C@@H]1C(=O)OC)C(=O)O

SMILES

CC1(CC1C(=O)OC)C(=O)O

Kanonische SMILES

CC1(CC1C(=O)OC)C(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.